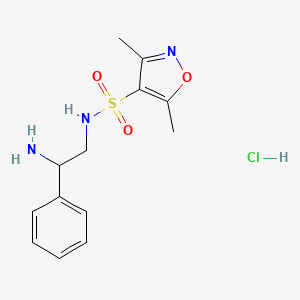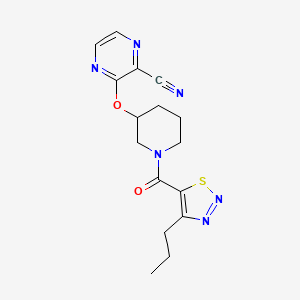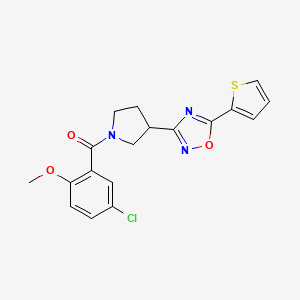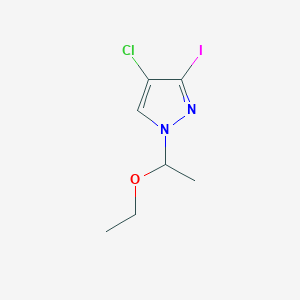![molecular formula C19H12N2O2S B2838347 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde CAS No. 379248-84-7](/img/structure/B2838347.png)
4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is a complex organic compound with the molecular formula C19H12N2O2S. It is known for its unique structure, which combines a thienopyrimidine core with a benzaldehyde moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde typically involves the cyclization of thiophene derivatives with appropriate reagents to form the thienopyrimidine core. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield thienopyrimidine-4-ones . This intermediate can then be further reacted with benzaldehyde derivatives under specific conditions to form the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoic acid.
Reduction: Formation of 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. Its lipophilicity allows it to diffuse easily into cells, where it may inhibit certain enzymes or interfere with cellular processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde can be compared with other thienopyrimidine derivatives:
3-Methoxy-4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde: Similar structure but with a methoxy group, which may alter its reactivity and biological activity.
4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid:
特性
IUPAC Name |
4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2S/c22-11-13-6-8-15(9-7-13)23-18-16-10-17(14-4-2-1-3-5-14)24-19(16)21-12-20-18/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOFGWKOPRCCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)OC4=CC=C(C=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol](/img/structure/B2838267.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2838271.png)



![2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2838279.png)

![methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2838282.png)
![N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2838283.png)
![N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide](/img/structure/B2838286.png)
![5-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B2838287.png)
